molecular formula C7H12ClN3O2 B1654253 Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 2169997-54-8

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B1654253
CAS No.: 2169997-54-8
M. Wt: 205.64
InChI Key: KVBMWSJUPSZDHL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Reagents/ConditionsProductYieldSource
6M HCl, reflux, 6 hr2-(4-amino-1H-pyrazol-1-yl)acetic acid85%
1M NaOH, 80°C, 4 hrSodium 2-(4-amino-1H-pyrazol-1-yl)acetate92%

Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, followed by elimination of ethanol.

  • Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Nucleophilic Substitution at the Ester Group

The ethoxy group is replaced by nucleophiles such as amines or thiols.

Reaction PartnersConditionsProductYieldSource
Ammonia (NH₃) in ethanolRT, 12 hr2-(4-amino-1H-pyrazol-1-yl)acetamide78%
Sodium hydrosulfide (NaSH)DMF, 60°C, 8 hr2-(4-amino-1H-pyrazol-1-yl)thioacetate68%

Key Insight : Substitution proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic carbonyl carbon. Steric hindrance from the pyrazole ring slightly reduces reaction rates compared to simpler esters.

Acylation of the Amino Group

The primary amino group on the pyrazole ring reacts with acylating agents to form amides.

Acylating AgentConditionsProductYieldSource
Acetyl chloride (AcCl)Pyridine, 0°C, 2 hrN-acetyl-2-(4-amino-1H-pyrazol-1-yl)acetate90%
Benzoyl chloride (BzCl)CH₂Cl₂, RT, 4 hrN-benzoyl-2-(4-amino-1H-pyrazol-1-yl)acetate82%

Selectivity : The amino group exhibits higher reactivity than the ester oxygen due to its strong nucleophilicity.

Cyclization Reactions

The compound participates in ring-forming reactions, particularly with hydrazines or carbonyl compounds.

Reaction PartnerConditionsProductYieldSource
Hydrazine hydrateEtOH, reflux, 6 hrPyrazolo[3,4-d]pyrimidin-7(6H)-one77%
Ethyl acetoacetateK₂CO₃, DMF, 100°C, 12 hrPyrazolo[1,5-a]pyrimidine derivative84%

Mechanism :

  • Hydrazine attacks the ester carbonyl, forming a hydrazide intermediate that undergoes intramolecular cyclization .

  • Ethyl acetoacetate engages in a Claisen-like condensation, followed by cyclodehydration .

Oxidation:

The amino group is oxidized to a nitro group under strong oxidizing conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂SO₄60°C, 3 hr2-(4-nitro-1H-pyrazol-1-yl)acetate65%

Reduction:

The ester group can be reduced to a primary alcohol:

Reducing AgentConditionsProductYieldSource
LiAlH₄, THF0°C to RT, 2 hr2-(4-amino-1H-pyrazol-1-yl)ethanol88%

Metal Complexation

The pyrazole nitrogen and amino group act as ligands for transition metals:

Metal SaltConditionsComplex FormedApplicationSource
CuCl₂·2H₂OMeOH, RT, 1 hr[Cu(C₇H₉N₃O₂)₂Cl₂]Catalytic studies
Fe(NO₃)₃·9H₂OH₂O, 60°C, 4 hr[Fe(C₇H₉N₃O₂)(NO₃)₂]Magnetic materials

Stoichiometry : Typically forms octahedral complexes with a 1:2 (metal:ligand) ratio .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki coupling (aryl boronic acid)Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized pyrazole derivative73%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneN-aryl-2-(4-amino-1H-pyrazol-1-yl)acetamide68%

Limitation : Steric bulk near the pyrazole ring reduces coupling efficiency with hindered partners .

Scientific Research Applications

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with a pyrazole ring that is utilized in scientific research. The hydrochloride form enhances water solubility and stability, making it suitable for various applications.

General Information
this compound has a molecular weight of 219.67 g/mol. The compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and an amino group attached to the ring structure.

Synthesis
Synthesis of this compound can be achieved through different methods that allow for modifications based on desired purity and yield.

Applications
this compound has several potential applications:

  • As a building block in synthesizing complex molecules
  • As a reagent in chemical reactions
  • In interaction studies to understand binding affinity with biological targets

Pyrazole Derivatives
Research efforts on pyrazole derivatives have explored potential biological activities. Further investigation is needed to establish the efficacy and mechanisms of action of this compound. Pyrazole derivatives have applications in medicinal chemistry. Studies of pyrazolone derivatives have shown anti-inflammatory and analgesic activity .

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameSimilarity Index
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate0.77
Ethyl 1-methyl-1H-pyrazole-5-carboxylate0.75
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride0.72
Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate0.72
2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride0.90

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole: A simpler analog without the ethyl acetate group.

    Ethyl 2-(1H-pyrazol-1-yl)acetate: Lacks the amino group at the 4-position.

    1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ethyl acetate group.

Uniqueness

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride is unique due to the presence of both the ethyl acetate and amino groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets.

Biological Activity

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride, also known as Ethyl 4-Aminopyrazoleacetate Hydrochloride, is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H10_{10}ClN3_3O2_2
  • Molecular Weight : 219.67 g/mol
  • Structure : The compound features a five-membered pyrazole ring with an amino group and an ethyl ester group, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. This interaction may inhibit or activate certain enzymes, modulating biochemical pathways involved in disease processes.
  • Antimicrobial Activity : Pyrazole derivatives have shown promise as antimicrobial agents against both bacteria and fungi.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit the growth of various pathogens.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli64 µg/mL
Compound BS. aureus128 µg/mL
Compound CC. albicans512 µg/mL

These findings suggest a potential application in developing new antimicrobial agents .

Anticancer Activity

This compound's anticancer potential is supported by studies on related pyrazole compounds. Pyrazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines.

Cancer Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (Breast Cancer)10
HCT-116 (Colon Cancer)15
HeLa (Cervical Cancer)20

These results indicate that pyrazole-containing compounds can significantly inhibit cancer cell viability, suggesting their potential as anticancer agents.

Study on Anticancer Activity

In a study evaluating the anticancer effects of various pyrazole derivatives, it was found that compounds similar to this compound exhibited notable activity against multiple cancer types. The study utilized an MTT assay to assess cell viability in response to treatment over a period of 72 hours. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against clinically relevant bacterial strains. The study employed agar diffusion and broth microdilution methods to determine the effectiveness of these compounds. Results showed varying levels of antibacterial activity, with some derivatives demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBMWSJUPSZDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169997-54-8
Record name 1H-Pyrazole-1-acetic acid, 4-amino-, ethyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2169997-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

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